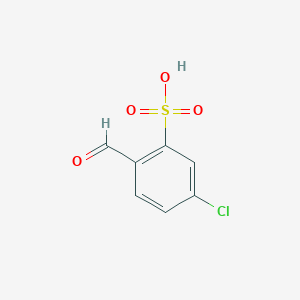
5-chloro-2-formylbenzenesulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-formylbenzenesulphonic acid is an organic compound with the molecular formula C7H5ClO4S It is a chlorinated derivative of benzenesulphonic acid, featuring both a formyl group and a sulfonic acid group on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 5-Chloro-2-formylbenzenesulphonic acid typically involves the sulfonation of 4-chlorobenzaldehyde. One common method includes reacting 4-chlorobenzaldehyde with oleum (a solution of sulfur trioxide in sulfuric acid) at elevated temperatures. The reaction conditions are crucial, as the temperature and concentration of oleum can significantly affect the yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-2-formylbenzenesulphonic acid may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The process typically includes steps for the purification of the product, such as crystallization or distillation, to remove any unreacted starting materials and by-products .
化学反応の分析
Types of Reactions
5-Chloro-2-formylbenzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 5-Chloro-2-carboxybenzenesulphonic acid.
Reduction: 5-Chloro-2-hydroxymethylbenzenesulphonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Synthesis of Optical Brighteners
Optical Brighteners : One of the primary applications of 5-chloro-2-formylbenzenesulfonic acid is in the production of optical brighteners, particularly those based on bis-stilbene compounds. These brighteners are widely used in the textile industry to enhance the whiteness of fabrics and improve their appearance under UV light.
- Process Overview : The compound is synthesized through a sulfonation reaction involving 4-chlorobenzaldehyde and oleum at elevated temperatures. The resulting sulfonic acid can be converted into various salts, which are then utilized as intermediates in the production of optical brighteners .
Dye Manufacturing
Dye Intermediates : Another significant application of this compound is as an intermediate in the synthesis of dyes, particularly triphenylmethane dyes and fluorescent brighteners like CBS (Fluorescent Brightener CBS). These dyes are essential in various applications, including textiles, plastics, and paper.
- Fluorescent Brightener CBS : This brightener is known for its excellent chlorine resistance and is particularly effective in cold washing processes. The synthesis involves using this compound as a precursor to enhance the properties of detergents and other cleaning agents .
Biocatalysis and Environmental Applications
Biocatalytic Processes : Recent studies have explored the use of fungal enzymes, such as laccase, for the transformation of phenolic compounds derived from this compound. This approach presents an environmentally friendly alternative to traditional chemical synthesis methods.
- Research Findings : Research indicates that using laccase for dye synthesis can reduce toxic byproducts and improve overall sustainability in dye manufacturing processes. This biocatalytic method leverages the ability of fungi to oxidize phenolic compounds effectively .
Case Study 1: Optical Brightener Production
A notable case involved the synthesis of a specific optical brightener using this compound as a key intermediate. The process demonstrated high yields and purity levels, showcasing the efficiency of this compound in industrial applications.
Case Study 2: Environmental Impact Assessment
Another study assessed the environmental impact of using biocatalytic methods involving this compound for dye production. Results indicated a significant reduction in hazardous waste compared to conventional chemical methods, highlighting its potential for sustainable practices in the chemical industry.
作用機序
The mechanism of action of 5-Chloro-2-formylbenzenesulphonic acid depends on its specific application. In chemical reactions, the formyl and sulfonic acid groups can participate in various transformations, acting as electrophilic or nucleophilic sites. The molecular targets and pathways involved are typically related to the functional groups present on the compound, which can interact with other molecules through hydrogen bonding, ionic interactions, or covalent bonding .
類似化合物との比較
Similar Compounds
- 5-Chloro-2-methylbenzenesulphonic acid
- 5-Chloro-2-nitrobenzenesulphonic acid
- 5-Chloro-2-aminobenzenesulphonic acid
Comparison
Compared to its similar compounds, 5-Chloro-2-formylbenzenesulphonic acid is unique due to the presence of the formyl group, which provides additional reactivity and versatility in chemical synthesis. The formyl group can undergo various transformations, making this compound a valuable intermediate in organic synthesis .
特性
CAS番号 |
88-33-5 |
|---|---|
分子式 |
C7H5ClO4S |
分子量 |
220.63 g/mol |
IUPAC名 |
5-chloro-2-formylbenzenesulfonic acid |
InChI |
InChI=1S/C7H5ClO4S/c8-6-2-1-5(4-9)7(3-6)13(10,11)12/h1-4H,(H,10,11,12) |
InChIキー |
GXRQQNQCMLEUAW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O |
正規SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)O)C=O |
Key on ui other cas no. |
88-33-5 |
同義語 |
5-chloro-2-formylbenzenesulphonic acid; 5-Chloro-2-formylbenzenesulfonic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















